2-(环戊氧基)嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

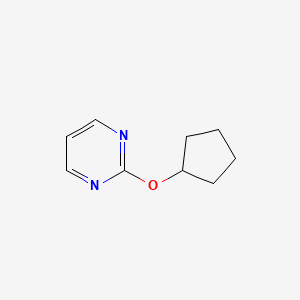

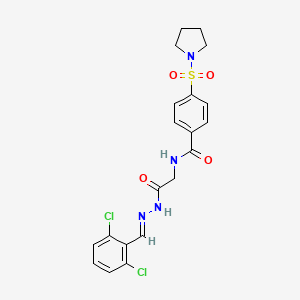

“2-(Cyclopentyloxy)pyrimidine” is a chemical compound with the molecular formula C9H12N2O . It is a pyrimidine derivative, which is a class of compounds that are widely studied due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of “2-(Cyclopentyloxy)pyrimidine” can be analyzed using various spectroscopic techniques . These techniques can provide information about the bond lengths, bond angles, and other structural features of the molecule .

Chemical Reactions Analysis

Pyrimidines, including “2-(Cyclopentyloxy)pyrimidine”, can undergo a variety of chemical reactions . These reactions can involve the addition or substitution of various functional groups, which can significantly alter the properties of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of “2-(Cyclopentyloxy)pyrimidine” can be determined using various analytical techniques . These properties can include the compound’s melting point, boiling point, solubility, and stability .

科学研究应用

光物理表征和 DNA 损伤

2-(环戊氧基)嘧啶衍生物已在光化学 DNA 损伤中的作用中得到研究。研究强调了光敏剂作用下嘧啶二聚化在 DNA 损伤中的重要性,强调了嘧啶三重态激发态的光物理表征及其在 DNA 损伤机制中的作用。这项研究提供了通过敏化获得的显着光产物环丁烷嘧啶二聚体的化学性质及其对 DNA 完整性的影响的见解 (Cuquerella 等人,2011)。

抗肿瘤活性

氟环戊烯基嘧啶源自 D-核糖,与 2-(环戊氧基)嘧啶具有结构基序,已证明具有显着的抗肿瘤活性。一种衍生物尤其在多种肿瘤细胞系和动物模型中表现出有效的抗肿瘤作用,表明 2'-羟基在其生物活性中的重要作用 (Choi 等人,2012)。

COX-2 抑制

合成了一系列与 2-(环戊氧基)嘧啶在结构上相关的吡唑并[1,5-a]嘧啶,发现它们是有效且选择性的环氧合酶-2 (COX-2) 抑制剂。这些化合物显示出有希望的体外和体内活性,表明它们在治疗炎症和疼痛中的潜在应用 (Almansa 等人,2001)。

RNA 结构监测

2-(环戊氧基)嘧啶衍生物也已用于研究 RNA 结构和动力学。胞嘧啶的荧光类似物吡咯-C (PC) 保留了与 G 的沃森-克里克碱基配对能力,并作为 RNA 的位点特异性探针,为 RNA 结构形成、动力学和热变性过程提供了宝贵的见解 (Tinsley & Walter,2006)。

心脏保护作用

对包括与 2-(环戊氧基)嘧啶在结构上相关的嘧啶核苷酸的研究揭示了它们在激活 P2Y 家族的 G 蛋白偶联膜受体中的作用,该受体参与减少梗塞面积和改善心肌梗死后的心脏功能。这些发现突出了嘧啶核苷酸在心脏保护中的治疗潜力 (Cohen 等人,2011)。

未来方向

Future research on “2-(Cyclopentyloxy)pyrimidine” could involve the development of new synthesis methods, the exploration of its potential biological activities, and the investigation of its mechanism of action . This could lead to the discovery of new therapeutic agents or the development of new materials .

作用机制

Target of Action

2-(Cyclopentyloxy)pyrimidine is a derivative of pyrimidine, a class of compounds known to exhibit a range of pharmacological effects including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities . The primary targets of pyrimidines are often key enzymes involved in various biochemical pathways.

Mode of Action

Pyrimidines in general are known to interact with their targets by inhibiting the expression and activities of certain vital inflammatory mediators

Biochemical Pathways

Pyrimidines participate in diverse cellular functions such as the synthesis of DNA, RNA, lipids, and carbohydrates . They can be produced through de novo synthesis pathway taking amino acids as substrates or salvage pathway by uptake of the circulating pyrimidines in the bloodstream

Pharmacokinetics

The pharmacokinetics of pyrimidine analogues have been studied extensively . These studies have shown that pyrimidine analogues are prodrugs that need to be activated within the cell. The intracellular activation involves several metabolic steps including sequential phosphorylation to its monophosphate, diphosphate, and triphosphate .

Result of Action

Pyrimidines in general are known to have a broad spectrum of biological effects, including anti-inflammatory effects . They are also known to have potential anticancer properties .

Action Environment

For instance, the effects of antimetabolites and inhibitors can cause changes in pyrimidine metabolism . Additionally, genetic manipulations, such as knock-downs, knock-outs, and knock-ins, of pyrimidine enzymes can also affect pyrimidine metabolism in the cell .

生化分析

Biochemical Properties

The biochemical properties of 2-(Cyclopentyloxy)pyrimidine are not yet fully understood due to limited research. As a pyrimidine derivative, it is likely to interact with various enzymes, proteins, and other biomolecules. Pyrimidines are known to play crucial roles in diverse cellular functions, such as the synthesis of DNA, RNA, lipids, and carbohydrates

Cellular Effects

Given its pyrimidine structure, it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-(Cyclopentyloxy)pyrimidine is not well-defined. It is plausible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways involving 2-(Cyclopentyloxy)pyrimidine are not well-characterized. As a pyrimidine derivative, it could potentially be involved in pyrimidine metabolism, which encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules .

属性

IUPAC Name |

2-cyclopentyloxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-5-8(4-1)12-9-10-6-3-7-11-9/h3,6-8H,1-2,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKKHTPIDOAXHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2878258.png)

![2-(4-chlorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2878259.png)

![1,3-Benzodioxol-5-yl-[4-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2878260.png)

![N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2878262.png)

![[5-(2-Fluorophenyl)furan-2-yl]methanamine](/img/structure/B2878263.png)

![5-[4-(trifluoromethoxy)benzenesulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B2878266.png)

![N-(2-(pyridin-4-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2878268.png)

![4-fluoro-N-(3-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)propyl)benzamide](/img/structure/B2878275.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2878276.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamide](/img/structure/B2878278.png)